molecular formula C13H8F3NaO3S B1393837 Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate CAS No. 1182284-43-0

Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate

Cat. No. B1393837
M. Wt: 324.25 g/mol
InChI Key: OLJJCODEJMDIOV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

The synthesis of trifluoromethyl groups involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .


Molecular Structure Analysis

The molecular formula of Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate is C8H4F3NaO2 . The average mass is 222.206 Da .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .


Physical And Chemical Properties Analysis

Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate possesses high thermal stability and proper frontier-energy levels . These properties make it suitable as host materials for blue organic light-emitting diodes .

Scientific Research Applications

Trifluoromethylation

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .

Electroluminescence Properties

A study was conducted on the synthesis and electroluminescence properties of 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives for blue organic light-emitting diodes . The compounds possessed high thermal stability and proper frontier-energy levels, which make them suitable as host materials for blue organic light-emitting diodes . The electroluminescent (EL) emission maximum of the three N, N -diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds was exhibited at 488 nm and 512 nm .

Safety And Hazards

Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate is harmful if inhaled or swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this chemical .

Future Directions

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Therefore, Sodium 3’-(trifluoromethyl)-[1,1’-biphenyl]-4-sulfonate could have potential applications in these areas.

properties

IUPAC Name

sodium;4-[3-(trifluoromethyl)phenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O3S.Na/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)20(17,18)19;/h1-8H,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJJCODEJMDIOV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate

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